1-(Bromomethyl)-2-chloro-4-methoxybenzene
Overview
Description
1-(Bromomethyl)-2-chloro-4-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromomethyl group, a chlorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of 2-chloro-4-methoxybenzyl alcohol. The reaction typically involves the use of hydrobromic acid and a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration or sulfonation.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-methoxybenzene involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is particularly reactive, allowing the compound to participate in nucleophilic substitution reactions. The presence of the chlorine and methoxy groups also influences the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent.
2-Bromopropane: Another brominated compound with similar reactivity.
1-Bromo-2-chlorobenzene: A compound with similar halogen substitution on the benzene ring.
Uniqueness: 1-(Bromomethyl)-2-chloro-4-methoxybenzene is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the bromomethyl group allows for specific nucleophilic substitution reactions, while the chlorine and methoxy groups influence the compound’s overall chemical behavior.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOYCWAQKOLSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624850 | |
Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-17-9 | |
Record name | 1-(Bromomethyl)-2-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54788-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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